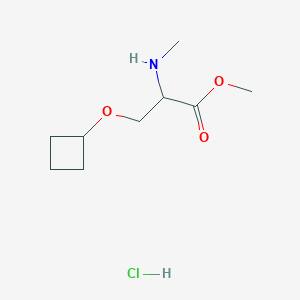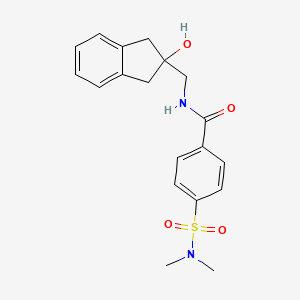
Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride” is an organic compound with the chemical formula C9H18ClNO3 . It appears as a powder and is used in scientific research, with applications ranging from drug development to material synthesis.
Molecular Structure Analysis
The molecular structure of “Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride” can be represented by the SMILES notation:CNC(COC1CCC1)C(=O)OC.Cl . This indicates that the molecule contains a cyclobutoxy group, a methylamino group, and a methyl ester group, all attached to a central carbon atom. Physical And Chemical Properties Analysis
“Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride” has a molecular weight of 223.7 . It is a powder that should be stored at room temperature .Scientific Research Applications
Synthesis and Application in Herbicide Development
Research on compounds with similar structural motifs, such as 2-cyanoacrylates containing a thiazolyl group, has demonstrated notable herbicidal activities, suggesting that similar compounds could be synthesized for agricultural applications (Wang et al., 2004).
Catalytic Applications
Studies on Pd@carbon nitride catalysts show the potential for similar compounds to be used in catalytic processes, such as the selective hydrogenation of phenols to cyclohexanone, a key intermediate in the manufacture of polyamides (Wang et al., 2011).
Flavoring Applications
The synthesis of octahydro-2H-1-benzopyran-2-one from methyl 3-(2-oxo-cyclohexyl)propionate indicates the potential for similar compounds to be used in flavoring industries, particularly in tobacco products (Yu, 2010).
Anticancer and Antimicrobial Research
New nanosize drug candidates for cancer therapy have been developed from structurally related compounds, showcasing potential applications in medicinal chemistry and oncology research (Budama-Kilinc et al., 2020).
Molecular Structure and Interaction Studies
Investigations into the isomerization and conformation of methyl-2-cyano-3-methoxyacrylate and related derivatives highlight the importance of understanding the physical and chemical properties of such compounds, which could inform their applications in various scientific fields (Gatial et al., 2011).
Safety and Hazards
“Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride” is labeled with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
methyl 3-cyclobutyloxy-2-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-10-8(9(11)12-2)6-13-7-4-3-5-7;/h7-8,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGSVGADTFARJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC1CCC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride | |
CAS RN |
1485749-12-9 |
Source


|
| Record name | methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)


![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2762522.png)

![N-(Cyclopropylmethyl)-2-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)-N-[(6-methylpyridin-3-yl)methyl]acetamide](/img/structure/B2762529.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762530.png)
![1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2762531.png)
![Tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2762532.png)
![Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate](/img/structure/B2762533.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2762535.png)